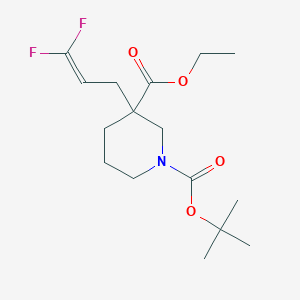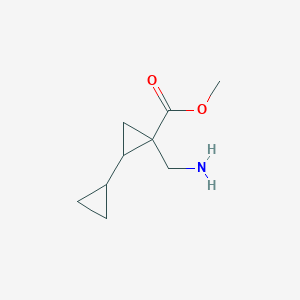
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate
描述
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate, also known as MBC, is an organic compound which belongs to the class of cyclopropanes. It is a colorless solid at room temperature and has a molecular formula of C7H12NO2. It is a versatile compound that can be used in a variety of applications, including synthesis, research, and lab experiments. In
科学研究应用
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folates. Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate can also be used as a substrate for the enzyme serine hydroxymethyltransferase (SHMT), which is involved in the metabolism of serine. Additionally, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has been used to study the structure and function of various enzymes, such as cytochrome P450 and aldehyde oxidase.
作用机制
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate acts as an inhibitor of DHFR by binding to the enzyme and preventing it from catalyzing the reaction of dihydrofolate and NADPH to form tetrahydrofolate and NADP+. Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate also acts as a substrate for SHMT, where it is converted to glycine and formaldehyde. Additionally, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate can act as an inhibitor of cytochrome P450 and aldehyde oxidase, which are involved in the metabolism of drugs and other xenobiotics.
生化和生理效应
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects in various animal models. Additionally, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has been shown to have neuroprotective effects, as it has been shown to reduce the levels of reactive oxygen species in the brain. Furthermore, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has been shown to have beneficial effects on heart health, as it has been shown to reduce the levels of cholesterol and triglycerides in the blood.
实验室实验的优点和局限性
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate is relatively stable, and it is not toxic to laboratory animals. However, there are some limitations to using Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate in lab experiments. For example, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate is not very soluble in water, so it may not be suitable for experiments that require aqueous solutions. Additionally, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate may not be suitable for experiments that require a high concentration of the compound, as it can be difficult to dissolve in organic solvents.
未来方向
There are several potential future directions for Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate research. First, more research is needed to better understand the mechanism of action of Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate in various biochemical and physiological processes. Additionally, more research is needed to better understand the pharmacokinetics of Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate, as well as its potential interactions with other drugs. Furthermore, more research is needed to explore the potential therapeutic applications of Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate, such as its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Finally, more research is needed to explore the potential toxicity of Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate, as well as its potential interactions with other drugs.
属性
IUPAC Name |
methyl 1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9(5-10)4-7(9)6-2-3-6/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYFLUFKCCEQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C2CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione hydrochloride](/img/structure/B1486209.png)
![Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate](/img/structure/B1486211.png)
![3-[(Cyclopropylmethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486213.png)
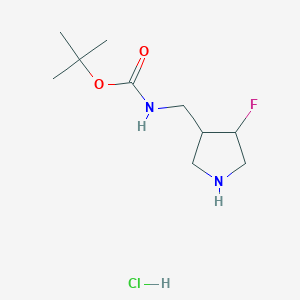
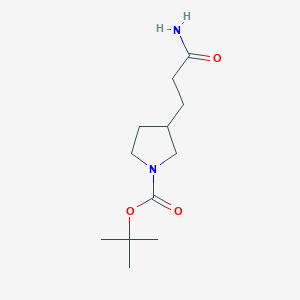
![1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine](/img/structure/B1486218.png)
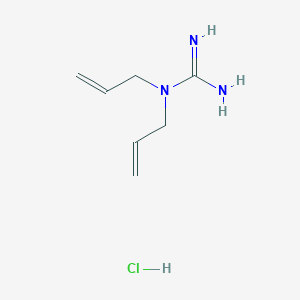
![1,4-Diazaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B1486222.png)
![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate](/img/structure/B1486223.png)
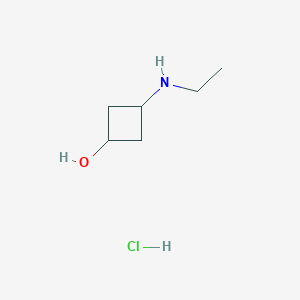
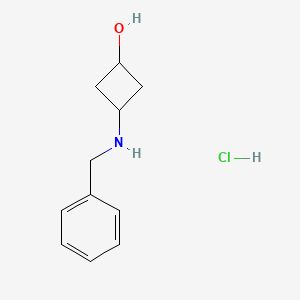
![Methyl 3-amino-5-nitro-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486229.png)
![2-(1,4-Dimethyl-2-piperazinyl)-1-[3-(4-fluorophenyl)-1-pyrrolidinyl]-1-ethanone](/img/structure/B1486230.png)
